molecular formula C7H16N2O B1476607 (1-(3-Aminopropyl)azetidin-3-yl)methanol CAS No. 2097990-67-3

(1-(3-Aminopropyl)azetidin-3-yl)methanol

Cat. No.: B1476607
CAS No.: 2097990-67-3
M. Wt: 144.21 g/mol
InChI Key: VOCFFYOEFQFZIM-UHFFFAOYSA-N
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Description

(1-(3-Aminopropyl)azetidin-3-yl)methanol: is a chemical compound that features an azetidine ring substituted with an aminopropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Aminopropyl)azetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of (1-(3-Aminopropyl)azetidin-3-yl)carboxylic acid.

    Reduction: Formation of a more saturated azetidine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-(3-Aminopropyl)azetidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3-Aminopropyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Aminopropyl)pyrrolidin-3-yl)methanol
  • (1-(3-Aminopropyl)piperidin-3-yl)methanol
  • (1-(3-Aminopropyl)azepan-3-yl)methanol

Uniqueness

(1-(3-Aminopropyl)azetidin-3-yl)methanol is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Properties

IUPAC Name

[1-(3-aminopropyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-2-1-3-9-4-7(5-9)6-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCFFYOEFQFZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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